molecular formula C16H15ClFN3O3 B2988279 (2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034398-54-2

(2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2988279
CAS No.: 2034398-54-2
M. Wt: 351.76
InChI Key: IUPQWGKEMCQMRD-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034398-54-2) is a synthetic organic compound with a molecular formula of C16H15ClFN3O3 and a molecular weight of 351.76 g/mol . This methanone derivative features a pyrrolidine core that is substituted with a 2-chloro-6-fluorobenzoyl group and is further functionalized at the 3-position with an ether linkage to a 3-methoxypyrazine ring . This specific molecular architecture, characterized by a calculated topological polar surface area of approximately 64.6 Ų and an XLogP3 of 2.5, makes it a compound of interest in various medicinal chemistry and drug discovery research programs . Compounds with similar pyrrolidine and heteroaryl motifs are frequently investigated in early-stage research for their potential as kinase inhibitors . The structural elements present in this molecule suggest it may serve as a valuable intermediate or building block for the synthesis of more complex bioactive molecules . Researchers can utilize this compound as a key scaffold to explore structure-activity relationships (SAR) and to develop novel therapeutic agents targeting a range of diseases. It is supplied with a purity of 90% or greater to ensure experimental consistency and reliability . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-7-6-19-14)24-10-5-8-21(9-10)16(22)13-11(17)3-2-4-12(13)18/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPQWGKEMCQMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is (2-chloro-6-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone , and its molecular formula is C16H15ClFN3O3C_{16}H_{15}ClFN_3O_3. The presence of halogen atoms and heterocyclic rings contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has significant antibacterial and antifungal activities. Its structural components, particularly the pyrrolidine and pyrazine moieties, enhance its interaction with microbial targets .
  • Anticancer Potential : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cellular membranes, leading to disruption of cellular homeostasis.
  • Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, possibly through mitochondrial dysfunction .

Comparative Studies

Comparative studies with similar compounds reveal insights into structure-activity relationships (SAR). For instance:

Compound NameStructural DifferencesBiological Activity
(2-Bromo-6-fluorophenyl)(3-(6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanoneBromine instead of chlorineLower antibacterial activity
(2-Chloro-6-fluorophenyl)(3-(5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanoneVariation in pyrazine substitutionIncreased anticancer activity

These variations highlight how substituents influence the biological profile of related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Activity : In a recent investigation involving human cancer cell lines, this compound was shown to induce apoptosis significantly, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related analogs (Table 1), highlighting differences in core rings, substituents, and physicochemical properties.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
Target Compound C₁₆H₁₅ClFN₃O₃ 351.76 Pyrrolidine 3-Methoxypyrazin-2-yloxy
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone C₁₉H₁₉ClFN₃O₂ 375.83 Piperazine 6-Propoxy-3-pyridazinyl
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone C₁₇H₁₄ClFN₄OS 376.83 Benzothiophene 2-Pyrimidinyl-piperazinyl
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol C₁₂H₁₃ClFNO₂ 257.69 Pyrrolidine Hydroxymethyl
2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone C₁₉H₂₀ClFN₄O 374.80 Piperazine 6-Cyclopropylpyridazin-3-yl

Key Differences and Implications

Core Heterocycle: The pyrrolidine ring in the target compound (5-membered, one nitrogen) contrasts with piperazine (6-membered, two nitrogens) in analogs and benzothiophene (fused aromatic ring with sulfur) in .

Substituent Effects :

  • The 3-methoxypyrazin-2-yloxy group in the target compound introduces electron-donating methoxy and pyrazine rings, which could improve solubility and π-π stacking interactions compared to the 6-propoxy-3-pyridazinyl group in or the 2-pyrimidinyl in .
  • The hydroxymethyl substituent in lacks the heteroaromatic pyrazine, reducing molecular weight and complexity but possibly limiting receptor affinity.

Molecular Weight and Lipophilicity: The target compound (351.76 g/mol) is lighter than the piperazine-based analogs (≥374.80 g/mol) , which may enhance bioavailability.

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